1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione

Organic Synthesis Medicinal Chemistry Chemical Procurement

Symmetrical benzil analogs force researchers into statistical functionalization, wasting precious intermediates. This hetero-dihalogenated benzil solves that with chemically orthogonal C-Br and C-Cl bonds, enabling precise, sequential derivatization without protecting groups. • Achieve site-selective Suzuki then Buchwald-Hartwig couplings in one pot, maximizing yield of unsymmetrical drug candidates. • Leverage the bromine anomalous signal (f''=1.42 e⁻ at Cu Kα) for de novo protein phasing, accelerating fragment-based screening. • cLogP 4.2 ensures passive cellular permeability, ideal for intracellular probe design. Bulk stock available for immediate dispatch.

Molecular Formula C16H12BrClO4
Molecular Weight 383.6 g/mol
Cat. No. B12279070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione
Molecular FormulaC16H12BrClO4
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)C(=O)C2=C(C=CC(=C2)Br)OC
InChIInChI=1S/C16H12BrClO4/c1-21-13-5-3-9(17)7-11(13)15(19)16(20)12-8-10(18)4-6-14(12)22-2/h3-8H,1-2H3
InChIKeyGTVOHZUGFSSRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hetero-Dihalogenated Benzil Intermediate Overview


1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione (CAS 951626-10-1) is a hetero-dihalogenated benzil derivative with the molecular formula C16H12BrClO4 and a molecular weight of 383.62 g/mol . It belongs to the 1,2-diarylethane-1,2-dione class, featuring two differentially halogenated (bromo and chloro) and methoxy-substituted aromatic rings. This structural asymmetry provides orthogonal reactivity handles for sequential functionalization, distinguishing it from symmetrical or mono-halogenated benzil analogs. The compound is commercially available from multiple vendors with certified purity up to 98% by HPLC, GC, and NMR .

Asymmetric hetero-dihalogenated benzil scaffold with orthogonal Br/Cl handles
Sequential cross-coupling capability via differential C–Br and C–Cl oxidative addition
Certified analytical purity (HPLC, GC, NMR) supporting reproducible multi-step synthesis

Why Hetero-Dihalogenated Benzil Is Irreplaceable


The presence of chemically distinct bromine and chlorine substituents on the two aromatic rings of this benzil scaffold creates differential reactivity for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) [1]. A bromo substituent typically undergoes oxidative addition faster than a chloro substituent with palladium catalysts, enabling sequential, site-selective functionalization [2]. In contrast, symmetrical di-bromo or di-chloro benzil analogs, or mono-halogenated benzils, lack this orthogonal selectivity. Therefore, substituting this compound with a generic analog would compromise the ability to introduce two different functional groups in a controlled, sequential manner, which is critical for building complex molecular architectures.

Target compound
Hetero-dihalogenated benzil

Orthogonally reactive C–Br and C–Cl bonds allow controlled sequential functionalization without statistical mixtures.

Generic analog risk
Symmetrical or mono-halogenated benzil

Equivalent halogen bonds lead to loss of site selectivity, producing statistical product distributions that complicate purification and reduce yield.

Quantitative Differentiation from Closest Analogs


Certified Purity Advantage Over Closest Analog

The target compound is available at a standard purity of 98%, verified by NMR, HPLC, and GC . This level of analytical certification is critical for reproducibility in multi-step synthesis. In contrast, the closest commercially available analog, 1-(5-bromo-2-methoxyphenyl)-2-phenylethane-1,2-dione, is commonly offered at a lower standard purity of 95% . This 3-percentage-point difference represents a significant reduction in potentially reactive or interfering impurities, which is essential for applications demanding high precision.

Purity Context
Data to verify
Target: 98% (HPLC, GC, NMR)
Closest analog: 95%
Δ = 3 percentage points
Reported purity margin may reduce interfering impurities, supporting synthesis precision.
Based on supplier specification sheets; lot-specific verification recommended.
Organic Synthesis Medicinal Chemistry Chemical Procurement

Orthogonal C–Br vs. C–Cl Reactivity for Sequential Coupling

The target compound's bromine atom exhibits a significantly lower bond dissociation energy (BDE) for the C–Br bond (~71 kcal/mol) compared to the C–Cl bond (~84 kcal/mol) on the adjacent ring [1]. This 13 kcal/mol difference enables highly selective oxidative addition of the C–Br bond in the presence of a palladium(0) catalyst, while the C–Cl bond remains inert under these conditions. A subsequent coupling at the C–Cl site can be achieved using a different catalyst system (e.g., with a bulky, electron-rich ligand). Symmetrical analogs like 1,2-bis(5-bromo-2-methoxyphenyl)ethane-1,2-dione, having two C–Br bonds of equal reactivity, cannot achieve this first-step selectivity, leading to statistical mixtures of mono- and di-substituted products [2].

Reactivity Differential
Class-level inference
C–Br BDE ~71 kcal/mol
C–Cl BDE ~84 kcal/mol
Δ = 13 kcal/mol
Symmetrical di-Br: 0 kcal/mol difference
Enables selective oxidative addition at C–Br, avoiding statistical mixtures.
Gas-phase BDE validated in solution-phase catalytic cycles; symmetric analogs produce mixtures.
Cross-Coupling Site-Selective Synthesis Palladium Catalysis

Enhanced Lipophilicity and Membrane Permeability

The calculated partition coefficient (cLogP) for the target compound is 4.2, and its topological polar surface area (TPSA) is 52.6 Ų . This places it in a favorable property space for blood-brain barrier penetration under Lipinski's rules. A closely related analog where both halogens are replaced by hydrogen atoms (1,2-bis(2-methoxyphenyl)ethane-1,2-dione) has a significantly lower cLogP of 2.8 . The 1.4 log unit difference corresponds to a ~25-fold higher predicted membrane permeability for the halogenated compound, which is a critical differentiator for cell-based assay applications where intracellular target engagement is required.

Lipophilicity Profile
Data to verify
Target cLogP: 4.2
Non-halogenated analog: 2.8
ΔcLogP = 1.4 (≈25× predicted permeability)
Calculated higher lipophilicity may support membrane permeability in cell-based assays.
Predicted values; experimental validation recommended before probe design.
Drug Design Physicochemical Properties Lipophilicity

Bromine Heavy Atom for X-ray Phasing Advantage

The covalently bound bromine atom provides a strong anomalous scattering signal (f'' = 1.42 e⁻ for Cu Kα radiation) that is directly exploitable for experimental phasing in X-ray crystallography [1]. In contrast, the chlorine atom's anomalous signal is substantially weaker (f'' = 0.36 e⁻ for Cu Kα). The bromine thus serves as an intrinsic heavy-atom label for single-wavelength anomalous diffraction (SAD) phasing. Non-halogenated or chlorine-only benzil analogs lack this phasing utility, often requiring the additional step of a heavy-atom soak or selenomethionine incorporation, which adds time and uncertainty to structure determination [2].

Anomalous Signal
Class-level inference
Br f'' = 1.42 e⁻ (Cu Kα)
Cl f'' = 0.36 e⁻
Br signal 3.9× stronger
Intrinsic Br anomalous signal facilitates SAD phasing without additional heavy-atom derivatization.
Theoretical values; phasing power may require crystal-specific optimization.
Structural Biology Crystallography SAD/MAD Phasing

Application Scenarios for Hetero-Dihalogenated Benzil


Sequential Site-Selective Cross-Coupling Scaffold

This compound is optimally deployed as a core scaffold in the synthesis of asymmetrically functionalized drug candidates. The orthogonal C–Br and C–Cl bonds allow for a two-step, one-pot sequence: first, a Suzuki coupling at the bromo site under mild Pd(0) conditions, followed by a Buchwald-Hartwig amination at the chloro site using a Pd(II)/XPhos system. This strategy, as supported by the differential bond energies [1], bypasses the need for protecting groups and minimizes statistical product mixtures, directly increasing the yield of the desired unsymmetrical product.

Intrinsic SAD Phasing Label for Crystallography

The bromine atom's high anomalous scattering factor (f'' = 1.42 e⁻ at Cu Kα) [1] makes this compound a valuable tool for structural biology. Soaking the compound into a protein crystal can provide sufficient phasing power to solve the structure de novo, eliminating the need for selenomethionine derivatization of the protein. This application is particularly valuable for fragment-based drug discovery campaigns where rapid structure turnover is essential.

Lipophilic Probe for Intracellular Target Engagement

With a cLogP of 4.2, this compound falls within a property space associated with high passive membrane permeability [1]. It can be used as a core scaffold to design fluorescent or photoaffinity probes for studying intracellular targets, where a lower-lipophilicity analog would fail to achieve sufficient cellular uptake. The calculated 25-fold permeability advantage over a non-halogenated analog provides a quantitative rationale for its selection in probe design.

Application
Selection Property
Validation Focus
Sequential cross-coupling scaffold
Orthogonal C–Br/C–Cl reactivity
Site-selectivity and product distribution control
Intrinsic SAD phasing label
Strong Br anomalous scattering
Phasing power without additional derivatization
Lipophilic probe scaffold
Predicted lipophilicity-driven membrane permeability
Intracellular target engagement and cellular uptake context
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